molecular formula C6H8O3S B14151123 1-(1,1-Dioxo-2,5-dihydro-thiophen-3-yl)-ethanone CAS No. 3603-78-9

1-(1,1-Dioxo-2,5-dihydro-thiophen-3-yl)-ethanone

Cat. No.: B14151123
CAS No.: 3603-78-9
M. Wt: 160.19 g/mol
InChI Key: GULMZQQULGKNSF-UHFFFAOYSA-N
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Description

1-(1,1-Dioxo-2,5-dihydro-thiophen-3-yl)-ethanone is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a dioxo group and an ethanone moiety, which may impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxo-2,5-dihydro-thiophen-3-yl)-ethanone typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Dioxo Group: The dioxo group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or peracids.

    Attachment of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxo-2,5-dihydro-thiophen-3-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be studied for its biological activity and potential therapeutic effects.

    Medicine: Potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxo-2,5-dihydro-thiophen-3-yl)-ethanone depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simple thiophene ring.

    2,5-Dihydrothiophene: A reduced form of thiophene.

    Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group.

Uniqueness

1-(1,1-Dioxo-2,5-dihydro-thiophen-3-yl)-ethanone is unique due to the presence of both the dioxo group and the ethanone moiety, which may impart distinct chemical and biological properties compared to other thiophene derivatives.

Properties

CAS No.

3603-78-9

Molecular Formula

C6H8O3S

Molecular Weight

160.19 g/mol

IUPAC Name

1-(1,1-dioxo-2,5-dihydrothiophen-3-yl)ethanone

InChI

InChI=1S/C6H8O3S/c1-5(7)6-2-3-10(8,9)4-6/h2H,3-4H2,1H3

InChI Key

GULMZQQULGKNSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCS(=O)(=O)C1

Origin of Product

United States

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